Methyltriphenylphosphonium Iodide-d3: A Technical Guide
Methyltriphenylphosphonium Iodide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltriphenylphosphonium (B96628) iodide-d3, a deuterated isotopologue of methyltriphenylphosphonium iodide, is a crucial reagent in synthetic organic chemistry, particularly in the Wittig reaction for the introduction of a deuterated methylidene group onto aldehydes and ketones. Its use as an internal standard in analytical techniques such as NMR and mass spectrometry is also of significant value.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the research and drug development community.
Chemical and Physical Properties
Methyltriphenylphosphonium iodide-d3 is a quaternary phosphonium (B103445) salt. The incorporation of three deuterium (B1214612) atoms in the methyl group provides a distinct isotopic signature, making it a valuable tool for mechanistic studies and as a standard in quantitative analysis.[1]
| Property | Value | Reference |
| CAS Number | 1560-56-1 | |
| Molecular Formula | C₁₉H₁₅D₃IP | |
| Molecular Weight | 407.24 g/mol | |
| Melting Point | 186-188 °C | |
| Isotopic Purity | ≥95 atom % D | |
| Appearance | White to light yellow powder | [2] |
| Solubility | Soluble in chloroform (B151607) and methanol. |
Synthesis of Methyltriphenylphosphonium Iodide-d3
The synthesis of Methyltriphenylphosphonium iodide-d3 is analogous to the preparation of its non-deuterated counterpart, involving the quaternization of triphenylphosphine (B44618) with iodomethane-d3 (B117434).
Experimental Protocol:
A detailed protocol for the synthesis of the non-deuterated analog, which can be adapted for the deuterated compound, is provided by Organic Syntheses.[3]
Materials:
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Triphenylphosphine (recrystallized from ethanol)
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Iodomethane-d3 (CD₃I)
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Benzene (anhydrous)
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Diethyl ether (anhydrous)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve recrystallized triphenylphosphine (1.0 eq) in anhydrous benzene.
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Add iodomethane-d3 (1.05 eq) to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours. The product will precipitate out of the solution.
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Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.
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Dry the resulting white to light yellow powder under vacuum to obtain Methyltriphenylphosphonium iodide-d3.
Diagram: Synthesis of Methyltriphenylphosphonium Iodide-d3
Caption: Synthesis of Methyltriphenylphosphonium iodide-d3.
The Wittig Reaction with Methyltriphenylphosphonium Iodide-d3
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds.[4] Methyltriphenylphosphonium iodide-d3 serves as the precursor to the corresponding ylide, which then reacts with an aldehyde or ketone to yield a deuterated alkene and triphenylphosphine oxide.
Experimental Protocol:
The following is a general procedure for a Wittig reaction using Methyltriphenylphosphonium iodide-d3. Specific conditions may need to be optimized for different substrates.
Materials:
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Methyltriphenylphosphonium iodide-d3
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A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
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Anhydrous solvent (e.g., THF, diethyl ether)
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Aldehyde or ketone
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Anhydrous work-up and purification reagents
Procedure:
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Ylide Formation:
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Suspend Methyltriphenylphosphonium iodide-d3 in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base).
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Slowly add a strong base (e.g., n-butyllithium) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to a yellow or orange solution).
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Stir the mixture at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.
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Reaction with Carbonyl Compound:
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Dissolve the aldehyde or ketone in an anhydrous solvent.
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Slowly add the solution of the carbonyl compound to the ylide solution at a low temperature.
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Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-12 hours) until the reaction is complete (monitored by TLC or other analytical methods).
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Work-up and Purification:
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Quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography, to isolate the deuterated alkene. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.
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Diagram: Wittig Reaction Workflow
Caption: General workflow of the Wittig reaction.
Analytical Data
While specific, publicly available spectra for Methyltriphenylphosphonium iodide-d3 are limited, the expected spectral characteristics can be inferred from the non-deuterated analog and the known effects of deuterium substitution.
| Analytical Technique | Expected Observations for Methyltriphenylphosphonium iodide-d3 |
| ¹H NMR | The characteristic doublet for the methyl protons in the non-deuterated compound will be absent. The signals for the phenyl protons will be present in the aromatic region (typically δ 7.6-7.9 ppm). |
| ¹³C NMR | The signal for the methyl carbon will appear as a multiplet due to coupling with deuterium (C-D coupling). The signals for the phenyl carbons will be observable. |
| ³¹P NMR | A single resonance is expected, with a chemical shift similar to that of the non-deuterated analog (approximately δ 20-25 ppm relative to 85% H₃PO₄).[5] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the deuterated cation [M-I]⁺ at m/z that is 3 units higher than the non-deuterated analog. |
Applications
Methyltriphenylphosphonium iodide-d3 is a versatile tool with several key applications in research and development:
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Isotopic Labeling: It is used to introduce a deuterated methylidene group into molecules, which is valuable for:
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Mechanistic Studies: Tracing the fate of specific atoms in chemical reactions.
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Metabolic Studies: Investigating the metabolic pathways of drugs and other bioactive molecules.[1]
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Internal Standard: Due to its distinct mass and NMR signals, it serves as an excellent internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, allowing for accurate determination of the concentration of an analyte.[1]
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Drug Development: The "deuterium effect" can alter the pharmacokinetic and metabolic profiles of drug candidates, potentially leading to improved therapeutic properties.[1] Methyltriphenylphosphonium iodide-d3 can be used to synthesize deuterated analogs of drug candidates for such studies.
Conclusion
Methyltriphenylphosphonium iodide-d3 is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its utility in isotopic labeling for mechanistic and metabolic studies, as an internal standard for quantitative analysis, and in the synthesis of deuterated drug candidates makes it an important tool in modern chemical and pharmaceutical research. This guide provides the foundational knowledge and experimental context for its effective application.
